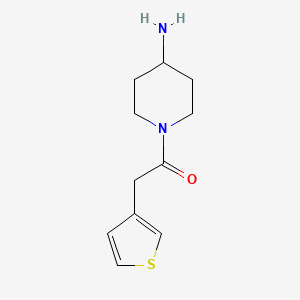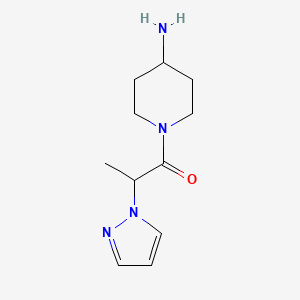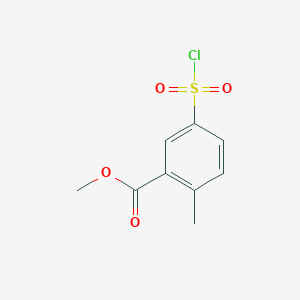![molecular formula C15H20N2 B1462816 {[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine CAS No. 1177306-87-4](/img/structure/B1462816.png)
{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine
Overview
Description
“{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine” is a chemical compound with the molecular formula C15H20N2 . It’s a derivative of pyrrole, which is a biologically active scaffold known to possess a diverse range of activities . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the reaction of α-amino acids and 2,5-hexanedione . For example, 4-Chloroanilline was reacted with 2,5-hexanedione in the presence of α-amylase to obtain 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with two methyl groups at positions 2 and 5, and a 4-methylbenzyl group at position 1 .
Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse and depend on the substituents present on the pyrrole ring . The reaction of 4-Chloroanilline with 2,5-hexanedione in the presence of α-amylase is an example of a reaction involving a pyrrole derivative .
Scientific Research Applications
Fluorescent Probes for Carbon Dioxide Detection
A novel approach to real-time monitoring of low carbon dioxide levels utilizes fluorescent probes based on the 1,2,5-triphenylpyrrole core containing different tertiary amine moieties. These probes, featuring an aggregation-enhanced emission (AEE) characteristic, were prepared for the quantitative detection of carbon dioxide. Among the synthesized compounds, one demonstrated selective, rapid, and iterative responsiveness to CO2, offering potential for biological and medical applications through a significant fluorescence decrease triggered by carbon dioxide (Wang et al., 2015).
Antiproliferative and Antimicrobial Properties
The antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, featuring structural similarities, were investigated. Some compounds showed high DNA protective ability against oxidative damage and significant antimicrobial activity against specific bacteria. Notably, one compound exhibited cytotoxicity against cancer cell lines, underscoring potential utilization alongside chemotherapy drugs for a more efficient therapy strategy with minimized cytotoxicity against cancer cells (Gür et al., 2020).
Synthesis and Antimicrobial Activity of Pyrrole Derivatives
Research on the synthesis of novel pyrrole derivatives highlighted their potential as significant antimicrobial agents. The antimicrobial activity of these compounds is attributed to the presence of the heterocyclic ring, with the activity increasing upon the introduction of a methoxy group in the structure. This study provides an interesting template for the synthesis of new antimicrobial agents, possibly aiding in the design of new therapeutic tools (Hublikar et al., 2019).
Anion Binding Behavior of Diamide Derivatives
Bis-amidopyrrole derivatives of pyrrole-2,5-diacetic acid have been synthesized and shown to be effective anion receptors in solution. These compounds, with their flexible hydrogen bonding array, possess comparable binding affinities to simpler pyrrole dicarboxamides, suggesting their utility in applications requiring selective anion recognition and binding (Li et al., 2004).
Catalysis and Polymerization Applications
The synthesis of aluminum and zinc complexes supported by pyrrole-based ligands has demonstrated their catalytic potential, particularly in the ring-opening polymerization of ε-caprolactone. This research opens avenues for the development of new catalysts for polymer synthesis, highlighting the role of pyrrole-based ligands in enhancing catalytic efficiency (Qiao et al., 2011).
Future Directions
Pyrrole derivatives, including “{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine”, have a wide range of biological activities and are considered potential sources of new drugs . Therefore, future research may focus on exploring the therapeutic potential of these compounds against various diseases or disorders .
Properties
IUPAC Name |
[2,5-dimethyl-1-[(4-methylphenyl)methyl]pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-11-4-6-14(7-5-11)10-17-12(2)8-15(9-16)13(17)3/h4-8H,9-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGDOZKVKMBDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=C2C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)
![N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine](/img/structure/B1462734.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)


![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1462742.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)


![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)

